N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with two fluorophenyl groups: a 3-fluorophenyl acetamide moiety at position 1 and a 4-fluorobenzyl group at position 3.
The fluorinated aromatic rings likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILWGRGTVLXLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : C20H18F2N4O2
- Molecular Weight : 384.38 g/mol
The structure features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity against various targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrido[3,2-d]pyrimidine scaffold.
- Introduction of fluorophenyl groups via electrophilic aromatic substitution.
- Acetylation to yield the final product.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies have shown that related pyrido[3,2-d]pyrimidines effectively inhibit the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the micromolar range.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
- Activity Against Bacteria : Similar derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Research Findings : A study reported significant inhibition zones in agar diffusion tests against these pathogens.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Urease Inhibition : Compounds with pyrido[3,2-d]pyrimidine moieties have been shown to act as urease inhibitors.
- Biological Implications : Urease inhibition is crucial in treating conditions like kidney stones and certain infections.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide exhibit promising anticancer properties. Studies have shown that modifications in the pyrido[3,2-d]pyrimidine framework can lead to compounds that inhibit tumor growth by targeting specific cancer cell lines. For instance:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell cycle progression |
| Compound B | Lung Cancer | Induction of apoptosis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have demonstrated that derivatives of pyrido[3,2-d]pyrimidines can inhibit bacterial growth and show efficacy against various pathogens.
Neurological Disorders
Compounds similar to this compound are being investigated for their neuroprotective effects. The presence of fluorine atoms may enhance blood-brain barrier permeability and improve pharmacokinetic profiles.
Anti-inflammatory Effects
Research has indicated that certain pyrido[3,2-d]pyrimidine derivatives possess anti-inflammatory properties by modulating inflammatory pathways. This could lead to applications in treating conditions like arthritis or chronic inflammatory diseases.
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A derivative was tested in vitro against various cancer cell lines and showed a significant reduction in cell viability at micromolar concentrations.
- Case Study 2 : In vivo studies demonstrated that a related compound reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Structure Influence: The pyrido[3,2-d]pyrimidine core (target compound) offers a planar, conjugated system ideal for π-π stacking in enzyme active sites, whereas pyrido[2,3-d]pyrimidine () has a slightly altered ring fusion that may affect binding orientation .
Substituent Effects: Fluorophenyl Groups: Present in both the target compound and 4j (), these groups enhance lipophilicity and metabolic stability. Ethoxy and Dimethoxy Groups: These substituents ( and ) may introduce steric hindrance or alter electronic profiles, impacting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
